Fructose-6-phosphate barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructose-6-phosphate barium salt is a chemical compound with the molecular formula C6H11O9PBa and a molecular weight of 395.45 g/mol . It is an amorphous powder that is practical grade and often used in various biochemical applications. This compound is a derivative of fructose-6-phosphate, a key intermediate in the glycolysis metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructose-6-phosphate barium salt can be synthesized through multi-enzymatic cascade reactions. One approach involves the aldol cleavage-aldol formation cascade, where glyceraldehyde 3-phosphate is generated from fructose 1,6-bisphosphate and then consumed in situ for a consecutive carboligation step catalyzed by fructose 6-phosphate aldolase . Another method involves aldolase-kinase coupling, where the unphosphorylated ketose is produced in situ by fructose 6-phosphate aldolase-catalyzed carboligation, followed by a hexokinase-catalyzed phosphorylation step .
Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of glucose-6-phosphate to fructose-6-phosphate, followed by the addition of barium ions to form the barium salt. The process requires precise control of pH and temperature to ensure optimal enzyme activity and product yield .
Chemical Reactions Analysis
Types of Reactions: Fructose-6-phosphate barium salt undergoes various chemical reactions, including:
Oxidation: Conversion to fructose 1,6-bisphosphate in the presence of specific enzymes.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving phosphate groups are possible, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Enzymes such as phosphofructokinase are commonly used.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Strong nucleophiles and appropriate catalysts.
Major Products:
Oxidation: Fructose 1,6-bisphosphate.
Reduction: Reduced forms of fructose-6-phosphate.
Substitution: Various substituted phosphate derivatives.
Scientific Research Applications
Fructose-6-phosphate barium salt has numerous applications in scientific research:
Mechanism of Action
Fructose-6-phosphate barium salt exerts its effects primarily through its role in metabolic pathways. It is converted to fructose 1,6-bisphosphate by the enzyme phosphofructokinase, a key regulatory step in glycolysis . This conversion is crucial for the continuation of the glycolytic pathway, leading to the production of energy in the form of ATP . The compound also interacts with other enzymes such as glucose-6-phosphate isomerase, facilitating the interconversion of glucose-6-phosphate and fructose-6-phosphate .
Comparison with Similar Compounds
Glucose-6-phosphate barium salt: Similar in structure but differs in the position of the phosphate group.
6-Phosphogluconic acid barium salt: Another phosphate derivative with different biochemical roles.
Uniqueness: Fructose-6-phosphate barium salt is unique due to its specific role in glycolysis and gluconeogenesis. Its ability to act as a substrate for multiple enzymes and its involvement in key metabolic pathways distinguish it from other similar compounds .
Properties
Molecular Formula |
C6H11BaO9P |
---|---|
Molecular Weight |
395.45 g/mol |
IUPAC Name |
barium(2+);[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2/t3-,4-,5+,6?;/m1./s1 |
InChI Key |
JIBHRTXWOCOJFJ-WYVTXLGVSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.